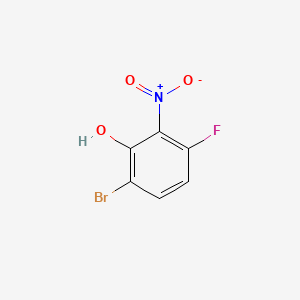

6-Bromo-3-fluoro-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJOFGRGDPFXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735413 | |

| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872363-59-2 | |

| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-fluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-fluoro-2-nitrophenol (CAS Number 872363-59-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 6-Bromo-3-fluoro-2-nitrophenol (CAS 872363-59-2) is limited. This guide provides a comprehensive overview of the available data, supplemented with information on closely related compounds and general principles applicable to nitrophenols to offer a predictive and practical resource.

Core Compound Information

This compound is a halogenated and nitrated phenolic compound. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates. The interplay of the bromo, fluoro, nitro, and hydroxyl functional groups on the aromatic ring suggests a range of potential chemical transformations and biological activities.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers and computational models. The following table summarizes these properties.

| Property | Value | Source |

| CAS Number | 872363-59-2 | N/A |

| Molecular Formula | C₆H₃BrFNO₃ | ChemScene[1] |

| Molecular Weight | 236.00 g/mol | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Conditions | Room temperature, stored under nitrogen | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | ChemScene[1] |

| logP | 2.202 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements have been identified:

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage (Category 1) | GHS05 | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363, P501 |

Note: This is not an exhaustive list. Always refer to the material safety data sheet (MSDS) before handling this compound.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the nitration of 2-bromo-5-fluorophenol. The starting material, 2-bromo-5-fluorophenol, can be synthesized from commercially available precursors. The subsequent nitration would likely proceed with a mixture of nitric acid and sulfuric acid.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the procedure for a related compound and should be optimized for the specific synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid at 0°C. Allow the mixture to cool.

-

Dissolution of Starting Material: Dissolve 2-bromo-5-fluorophenol in a suitable inert solvent, such as dichloromethane or chloroform.

-

Nitration Reaction: Cool the solution of the starting material to 0°C. Slowly add the pre-cooled nitrating mixture dropwise to the solution while maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over ice. Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. Nitrophenols, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Potential as an Agrochemical

The related compound, 2-bromo-4-fluoro-6-nitrophenol, has been patented for its fungicidal and herbicidal activities.[2] This suggests that this compound could also exhibit similar properties and may serve as a lead compound for the development of new agrochemicals.

Intermediate in Pharmaceutical Synthesis

Halogenated nitrophenols are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The bromine and nitro groups can be readily transformed into other functional groups, allowing for the construction of diverse molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

Logical Workflow for Biological Activity Screening

Given its potential as a novel chemical entity, a structured workflow is essential to evaluate the biological activity of this compound. The following diagram illustrates a general workflow for screening its potential as a fungicide or herbicide.

Caption: Logical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of new agrochemicals and pharmaceuticals. While detailed experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and potential applications based on the chemistry of related compounds. Further research is warranted to fully elucidate its chemical properties and biological activities.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 6-Bromo-3-fluoro-2-nitrophenol, a valuable substituted phenol derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-fluoro-2-nitrophenol, followed by a regioselective bromination to yield the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful implementation.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoronitrobenzene to yield 3-fluoro-2-nitrophenol. The subsequent step is the regioselective electrophilic bromination of this intermediate at the position para to the hydroxyl group, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

This procedure details the synthesis of the key intermediate, 3-fluoro-2-nitrophenol, from 2,6-difluoronitrobenzene.

Materials:

-

2,6-Difluoronitrobenzene

-

Potassium hydroxide (KOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluoronitrobenzene (1 equivalent) in a 10% aqueous solution of potassium hydroxide (2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid until it reaches a pH of approximately 1-2.

-

Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-fluoro-2-nitrophenol.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 3-fluoro-2-nitrophenol to produce the final product. The regioselectivity is directed by the activating hydroxyl group to the para position.

Materials:

-

3-Fluoro-2-nitrophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-fluoro-2-nitrophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 2,6-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 19064-24-5 | Colorless to yellow liquid |

| 3-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 385-01-3 | Yellow to brown solid |

| This compound | C₆H₃BrFNO₃ | 236.00 | 872363-59-2 | Not specified |

Table 1: Physical and chemical properties of reactants and products.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2,6-Difluoronitrobenzene | KOH, H₂O | 3-Fluoro-2-nitrophenol | ~70-80% |

| 2 | 3-Fluoro-2-nitrophenol | N-Bromosuccinimide | This compound | ~80-90% |

Table 2: Summary of reaction steps and expected yields.

Logical Relationships in Regioselective Bromination

The regioselectivity of the bromination in Step 2 is a critical aspect of this synthesis. The directing effects of the substituents on the 3-fluoro-2-nitrophenol ring dictate the position of the incoming electrophile (bromine).

This guide provides a comprehensive overview and practical instructions for the synthesis of this compound. The detailed protocols and analysis of the reaction pathway are intended to support researchers in the successful and efficient preparation of this compound for further investigation and application.

6-Bromo-3-fluoro-2-nitrophenol: A Technical Overview of Physical Properties

For Immediate Release

This technical guide provides a summary of the available physical and chemical properties of 6-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document primarily presents computed properties and information from commercial suppliers.

Chemical Identity and Structure

This compound is a halogenated and nitrated phenol with the chemical formula C₆H₃BrFNO₃. Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | ChemScene[1] |

| Molecular Weight | 236.00 g/mol | ChemScene[1] |

| CAS Number | 872363-59-2 | ChemScene[1] |

| Physical Form | Pale-yellow to yellow-brown solid/powder | Sigma-Aldrich[2] |

| XlogP (Computed) | 2.7 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Storage Conditions: Recommended storage is at room temperature, sealed in a dry environment under nitrogen.[1][2]

Spectral and Analytical Data

Detailed, experimentally verified spectral data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not currently available in public databases. While suppliers may offer access to certificates of analysis with such data upon purchase, this information is not publicly accessible.

Acidity (pKa)

The experimental pKa value for this compound has not been reported in the surveyed literature. However, the acidity of substituted nitrophenols is a well-studied area. The presence of electron-withdrawing groups such as nitro, bromo, and fluoro substituents on the phenol ring is expected to increase the acidity (lower the pKa) compared to phenol (pKa ≈ 10).[5][6] The nitro group, particularly at the ortho and para positions, significantly stabilizes the phenoxide anion through resonance, leading to a notable increase in acidity.[5][7] The inductive effects of the halogen atoms also contribute to this stabilization.[7] For comparison, the pKa of 2-nitrophenol is approximately 7.2.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available as the experimental values themselves have not been published. Standard methodologies for determining properties such as melting point, boiling point, solubility, and pKa would be applicable.

Logical Relationships of Physical Properties

The interplay of the various substituents on the phenol ring dictates the overall physical properties of the molecule. The following diagram illustrates the conceptual relationships between the molecular structure and its expected physicochemical characteristics.

Caption: Influence of molecular structure on physical properties.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. It is important to note the significant gap in experimentally determined data. Researchers and drug development professionals are advised to consider the computed nature of much of the available information and to perform experimental verification of these properties as needed for their specific applications. Further research is required to fully characterize this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 872363-59-2 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. quora.com [quora.com]

- 6. what is/are the difference/s in acidity of phenol, p-nitrophenol and picric acid? [chemistry.science.narkive.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Data of 6-Bromo-3-fluoro-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted and theoretical spectroscopic data for the compound 6-Bromo-3-fluoro-2-nitrophenol. Due to the limited availability of experimental data in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed general experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is important to note that these are computationally generated values and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using online spectral database (nmrdb.org).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 10.5 (approx.) | s | - | OH |

| 7.5 - 7.8 | m | - | Ar-H |

| 7.2 - 7.4 | m | - | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 150 - 155 (d) | C-F |

| 140 - 145 | C-NO₂ |

| 135 - 140 | C-OH |

| 125 - 130 (d) | C-H |

| 120 - 125 (d) | C-H |

| 110 - 115 | C-Br |

Note: 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the functional groups present in the molecule.

Table 3: Theoretical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1200 - 1300 | Strong | C-O stretch |

| 1000 - 1100 | Strong | C-F stretch |

| 600 - 700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The predicted mass spectral data is based on the isotopic distribution of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 235 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 237 | ~98 | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30-45 degrees

-

Spectral Width: -2 to 12 ppm

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30 degrees

-

Spectral Width: 0 to 200 ppm

-

FT-IR Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with a Universal ATR accessory.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50 - 500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Solubility of 6-Bromo-3-fluoro-2-nitrophenol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-fluoro-2-nitrophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in a range of common organic solvents, based on established chemical principles and data for analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data.

Predicted Solubility Profile

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3] this compound is a substituted aromatic compound containing a polar hydroxyl group (-OH), a nitro group (-NO2), and halogen substituents (-Br, -F). These functional groups impart a degree of polarity to the molecule. The presence of the aromatic ring also contributes non-polar characteristics. Therefore, its solubility is expected to be highest in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

Based on the solubility of similar phenolic compounds, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below.

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents have strong dipole moments that can interact favorably with the polar functional groups of the solute. Acetone is often a good solvent for nitrophenols.[4] |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl and nitro groups of the solute. Phenolic compounds generally show good solubility in alcohols.[5][6][7][8] |

| Ethers | Diethyl Ether | Moderate to High | Diethyl ether is a moderately polar solvent that is a hydrogen bond acceptor and can dissolve many organic compounds. Nitrophenols are generally soluble in diethyl ether.[5][6][7] |

| Halogenated | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent with a moderate dipole moment, which should allow for the dissolution of the solute. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact with these non-polar solvents via van der Waals forces, the polar functional groups will limit solubility. |

| Non-polar | Hexane, Cyclohexane | Low | The significant polarity of the solute due to the hydroxyl and nitro groups makes it unlikely to be soluble in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For solvents where the solid remains suspended, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Dilute this aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, potential biological effects, and handling protocols for 6-Bromo-3-fluoro-2-nitrophenol (CAS No. 872363-59-2). Due to the limited availability of specific experimental data for this compound, this guide incorporates information from its Safety Data Sheet (SDS) and relevant toxicological studies on structurally similar halogenated nitrophenols. This approach allows for an informed understanding of its potential hazards and the necessary precautions for its handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid.[1] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 872363-59-2 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [2] |

| Molecular Weight | 236.00 g/mol | [2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | ≥95% - ≥97% | [1][2] |

| Storage Temperature | Room temperature, sealed in dry, 2-8°C recommended | [1][2] |

| IUPAC Name | This compound | |

| InChI Key | CQJOFGRGDPFXEA-UHFFFAOYSA-N |

Hazard Identification and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The available safety information indicates several potential health risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Note: The GHS classification is based on data for the closely related isomer 2-Bromo-3-fluoro-6-nitrophenol.[3] Always refer to the specific SDS provided by the supplier.

Safety and Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Potential Biological Effects and Toxicological Insights from Related Compounds

Studies on 2,6-DHNPs have demonstrated significant cardiotoxic and neurotoxic effects in zebrafish embryos. These effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and subsequent developmental abnormalities.

Proposed Signaling Pathway for Dihalogenated Nitrophenol-Induced Cardiotoxicity

The following diagram illustrates the proposed signaling pathway for cardiotoxicity induced by dihalogenated nitrophenols, based on findings from zebrafish studies. This pathway may be relevant for understanding the potential toxicity of this compound.

Caption: Proposed signaling pathway for dihalogenated nitrophenol-induced cardiotoxicity.

Experimental Protocols for Assessing Potential Toxicity

The following are detailed methodologies for key experiments relevant to assessing the potential toxicity of this compound, based on established protocols for similar compounds.

Zebrafish Cardiotoxicity and Developmental Toxicity Assay

This protocol is adapted from studies on dihalogenated nitrophenols and provides a framework for assessing cardiotoxic and developmental effects.

Caption: Experimental workflow for zebrafish toxicity assessment.

Methodology:

-

Embryo Collection and Exposure: Collect healthy zebrafish embryos and place them in multi-well plates. Expose embryos to a range of concentrations of this compound dissolved in embryo medium. Include a vehicle control group.

-

Assessment of Developmental Toxicity: At 24, 48, 72, and 96 hours post-fertilization (hpf), record mortality and hatching rates. Observe and document any morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

-

Cardiotoxicity Assessment: At 48 and 72 hpf, measure the heart rate of the embryos. Assess for any cardiac looping defects or arrhythmias.

-

Reactive Oxygen Species (ROS) Detection: At a designated time point (e.g., 72 hpf), incubate the embryos with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the presence of ROS. Visualize and quantify fluorescence using a fluorescence microscope.

-

Apoptosis Assay: To assess apoptosis, stain the embryos with Acridine Orange. Image the embryos and quantify the number of apoptotic cells.

In Vitro Fungicidal Activity Assay

Based on patent literature for similar compounds, this compound may possess fungicidal properties. A standard in vitro assay can be used to evaluate this.

Methodology:

-

Preparation of Fungal Cultures: Grow selected fungal species (e.g., Aspergillus niger, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

Preparation of Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Agar Disc Diffusion Assay:

-

Spread a suspension of the fungal spores onto the surface of PDA plates.

-

Place sterile filter paper discs impregnated with different concentrations of the test compound onto the agar surface.

-

Include a solvent control and a positive control (a known fungicide).

-

Incubate the plates at an appropriate temperature until fungal growth is evident in the control plates.

-

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater fungicidal activity.

Herbicidal Activity Assay

The structural similarity to other herbicidal nitrophenols suggests potential herbicidal activity. A seed germination and seedling growth assay can be used for preliminary screening.

Methodology:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in water or a suitable solvent.

-

Seed Germination Assay:

-

Place seeds of a model plant (e.g., Arabidopsis thaliana, cress) on filter paper in petri dishes.

-

Moisten the filter paper with the test solutions of varying concentrations. Include a water/solvent control.

-

Incubate the petri dishes under controlled light and temperature conditions.

-

-

Seedling Growth Assay:

-

For post-emergence evaluation, spray young seedlings with the test solutions.

-

-

Data Analysis: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings. For post-emergence tests, visually assess the degree of phytotoxicity (e.g., chlorosis, necrosis).

Conclusion

This compound is a chemical compound that requires careful handling due to its potential for acute toxicity, skin and eye irritation, and respiratory effects. While specific toxicological data for this compound is limited, studies on analogous dihalogenated nitrophenols suggest potential for cardiotoxic and neurotoxic effects, possibly mediated by oxidative stress. Furthermore, its chemical structure indicates a potential for fungicidal and herbicidal activities. Researchers and drug development professionals should adhere to the safety precautions outlined in the Safety Data Sheet, utilize appropriate personal protective equipment, and work in a well-ventilated area. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this compound and its derivatives. Further research is warranted to fully characterize the toxicological profile and potential applications of this compound.

References

An In-depth Technical Guide to Commercial Sourcing of 6-Bromo-3-fluoro-2-nitrophenol

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical starting materials is a critical first step in the research and development pipeline. This guide provides a technical overview of the commercial suppliers for 6-Bromo-3-fluoro-2-nitrophenol (CAS Number: 872363-59-2), a key building block in various synthetic applications.

Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₃BrFNO₃

-

Molecular Weight: 236.00 g/mol

Commercial Supplier Data

The following table summarizes the offerings for this compound from a selection of commercial suppliers. Purity levels and the availability of technical documentation are key considerations for research and development purposes.

| Supplier | Catalog Number | Purity | Additional Information |

| ChemScene | CS-0157205 | ≥97% | Storage at room temperature, under nitrogen is recommended.[1] |

| Sigma-Aldrich | BL3H1F1C8016 | 95% | The product is a pale-yellow to yellow-brown solid.[2] |

| AChemBlock | X187027 | 95% | Custom quotes are available for this product.[3] |

Note: Pricing and availability are subject to change and typically require a direct inquiry or quote from the supplier.

Experimental Protocols and Applications

While specific experimental protocols for the use of this compound are proprietary to the end-user's research, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, and nitro functionalities on a phenol ring allows for a variety of chemical transformations. For instance, nitrophenols are common precursors in the synthesis of various pharmaceuticals.

A general procedure for the preparation of a related compound, 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol with a mixture of sulfuric and nitric acid.[4] This highlights a potential synthetic route for related nitrophenol compounds.

Procurement Workflow

The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow. This ensures that the procured material meets the necessary quality and safety standards for its intended application.

This guide provides a foundational overview for the commercial sourcing of this compound. Researchers are encouraged to contact suppliers directly for the most current information and to ensure the procured material meets the specific requirements of their experimental designs.

References

6-Bromo-3-fluoro-2-nitrophenol: A Versatile Fluorinated Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. This trifecta of reactive sites allows for the strategic and regioselective introduction of diverse functionalities, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. The presence of the fluorine atom is of particular interest in drug discovery, as its incorporation can significantly enhance metabolic stability, binding affinity, and lipophilicity of the target molecule.

Chemical Properties and Data

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| CAS Number | 872363-59-2 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 236.00 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Purity | ≥95% | [1][2] |

| Storage | Room temperature, sealed in dry, under nitrogen, 2-8°C | [1][2] |

Computational Chemistry Data:

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |

| LogP | 2.202 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound

A potential synthetic pathway is the nitration of 6-bromo-3-fluorophenol. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups (ortho-, para-directing) and the bromo (-Br) group (ortho-, para-directing) would need to be carefully considered to achieve the desired 2-nitro substitution. The nitro group is introduced ortho to the hydroxyl group, likely due to the strong activating and directing effect of the hydroxyl group.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol (based on synthesis of 2-bromo-4-fluoro-6-nitrophenol)[3]:

Materials:

-

2-Bromo-4-fluorophenol (starting material for the analogous reaction)

-

Chloroform

-

Sulfuric acid

-

Nitric acid

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the bromofluorophenol in a suitable solvent such as chloroform in a reaction flask.

-

Prepare a nitrating mixture of sulfuric acid and nitric acid. The molar ratio of the acid mixture and the bromofluorophenol is a critical parameter to control.

-

Cool the reaction flask in an ice bath to maintain a low temperature (e.g., 0-5 °C).

-

Add the nitrating mixture dropwise to the solution of the bromofluorophenol with constant stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Separate the organic layer and wash it sequentially with water and a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure nitrated phenol.

Note: This is a generalized protocol and the specific conditions (e.g., reaction time, temperature, and stoichiometry) would need to be optimized for the synthesis of this compound.

Reactivity and Applications as a Fluorinated Building Block

The strategic placement of multiple functional groups on the aromatic ring of this compound makes it a versatile precursor for a variety of downstream products. The hydroxyl, nitro, and bromo groups can be selectively manipulated to introduce new functionalities and build molecular complexity.

Key Reactions and Potential Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine and bromine atoms, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with various nucleophiles like amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents onto the aromatic core.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

-

Ether and Ester Formation: The phenolic hydroxyl group can be easily converted into ethers or esters through Williamson ether synthesis or esterification reactions, respectively. This allows for the modification of the molecule's polarity and steric properties.

Potential Application in the Synthesis of Heterocyclic Compounds:

The diverse reactivity of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. For instance, the corresponding amino phenol, obtained after the reduction of the nitro group, can be used as a precursor for the synthesis of benzoxazoles, benzimidazoles, and other fused heterocyclic systems.

Illustrative Synthetic Pathway to a Benzofuran Derivative:

One potential application of this compound is in the synthesis of substituted benzofurans, which are known to exhibit a wide range of biological activities.[4][5][6]

Caption: A potential pathway for the synthesis of a benzofuran derivative.

Note: While this technical guide provides a comprehensive overview based on available information, further experimental validation is necessary to establish detailed protocols and explore the full synthetic potential of this compound. The provided reaction schemes and workflows are illustrative and based on established chemical principles. Researchers are encouraged to consult relevant literature and perform their own optimizations.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 872363-59-2 [sigmaaldrich.com]

- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Applications of 6-Bromo-3-fluoro-2-nitrophenol in Organic Synthesis: A Review of Potential Uses

For Immediate Release

[City, State] – [Date] – 6-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound, presents itself as a versatile intermediate for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive hydroxyl group, a nitro group amenable to various transformations, and strategically placed halogen atoms, offers a rich platform for the construction of complex molecular architectures. While specific documented applications remain niche, its structural motifs suggest potential utility in the synthesis of heterocyclic compounds and other valuable chemical entities.

This application note explores the prospective applications of this compound based on the known reactivity of similarly substituted phenols and nitrophenols. Detailed experimental protocols, while not available for this specific molecule in the public domain, can be extrapolated from established synthetic methodologies for analogous compounds.

Potential Synthetic Applications

The chemical structure of this compound allows for a variety of synthetic transformations, making it a potentially valuable building block for medicinal and agricultural chemists.

1. Synthesis of Substituted Benzoxazines:

The ortho-nitro-phenol moiety is a classic precursor for the synthesis of benzoxazines and their derivatives. The nitro group can be reduced to an amine, which can then undergo condensation with an aldehyde or ketone to form the oxazine ring. The presence of the bromo and fluoro substituents on the aromatic ring would lead to the formation of novel, highly functionalized benzoxazine scaffolds. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

2. Synthesis of Benzofurans and other Heterocycles:

The hydroxyl and bromo groups on the phenol ring are suitably positioned for intramolecular cyclization reactions to form benzofurans. Following the reduction of the nitro group, the resulting amino group could also participate in cyclization reactions to form various other nitrogen-containing heterocycles.

3. Intermediate in Agrochemical Synthesis:

Based on the documented applications of structurally related compounds, such as 2-bromo-4-fluoro-6-nitrophenol which has shown herbicidal and fungicidal activity, it is plausible that this compound could serve as a key intermediate in the development of new agrochemicals. The specific arrangement of the substituents may impart unique biological properties to the final products.

Experimental Protocols (Hypothetical)

Table 1: Hypothetical Reaction Conditions for Derivatives of this compound

| Reaction | Reagents and Conditions | Expected Product |

| Nitro Group Reduction | Fe/NH₄Cl, Ethanol/Water, Reflux | 2-Amino-6-bromo-3-fluorophenol |

| Benzoxazine Formation | 1. Fe/NH₄Cl, EtOH/H₂O, Reflux2. Paraformaldehyde, Toluene, Reflux | 7-Bromo-4-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one |

Detailed Methodologies

Protocol 1: Synthesis of 2-Amino-6-bromo-3-fluorophenol (Hypothetical)

This protocol describes the reduction of the nitro group of this compound to an amino group, a crucial step for many subsequent transformations.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography to obtain 2-Amino-6-bromo-3-fluorophenol.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic pathways starting from this compound.

Caption: Potential synthetic routes from this compound.

Caption: General workflow for the reduction of this compound.

Conclusion

This compound holds promise as a valuable building block in organic synthesis. Its potential for transformation into a variety of heterocyclic structures warrants further investigation by researchers in medicinal and materials chemistry. The development of specific and optimized protocols for its application will be crucial in unlocking its full synthetic potential.

Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

References

Application Notes and Protocols for 6-Bromo-3-fluoro-2-nitrophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-3-fluoro-2-nitrophenol as a key building block in the synthesis of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the development of potent and selective inhibitors for clinically relevant targets.

Introduction

This compound is a versatile substituted phenol that serves as a valuable starting material in multi-step organic synthesis. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a nitro group that can be readily converted to other functionalities, makes it an attractive scaffold for medicinal chemists. This document focuses on its application in the synthesis of macrocyclic Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases.[1]

Therapeutic Target: IRAK-4 and Its Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation, IRAK-4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of IRAK-4 is a major focus of contemporary drug discovery.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate in the development of IRAK-4 inhibitors, starting from this compound.

Protocol 1: Benzylation of this compound

This protocol describes the protection of the phenolic hydroxyl group of this compound as a benzyl ether. This step is crucial to prevent unwanted side reactions in subsequent synthetic transformations.[1]

Materials:

-

This compound

-

Acetonitrile (anhydrous)

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 90°C and stir for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of the brominated intermediate with a suitable boronic acid or ester to construct the core of the macrocyclic inhibitor.

Materials:

-

2-(Benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene (from Protocol 1)

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine 2-(benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

-

Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100°C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table presents illustrative in vitro potency data for a hypothetical series of macrocyclic IRAK-4 inhibitors derived from the this compound scaffold. This data demonstrates the structure-activity relationship (SAR) that could be explored to optimize potency.

| Compound ID | R Group Modification | IRAK-4 IC₅₀ (nM) |

| MACRO-1 | -H | 150 |

| MACRO-2 | -CH₃ | 75 |

| MACRO-3 | -OCH₃ | 50 |

| MACRO-4 | -Cl | 25 |

| MACRO-5 | -CF₃ | 10 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for an IRAK-4 inhibitor core.

IRAK-4 Signaling Pathway

Caption: Simplified IRAK-4 signaling cascade and point of inhibition.

References

Application Notes and Protocols: Reaction of 6-Bromo-3-fluoro-2-nitrophenol with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-nitrophenol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its electron-deficient aromatic ring, activated by the presence of a nitro group and halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide variety of amine functionalities, leading to the synthesis of a diverse library of substituted aminophenol derivatives. These derivatives are valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology as kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core reaction involves the displacement of the bromine atom at the C6 position of this compound by an amine nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][4][5][6] The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The fluorine atom at the C3 position also contributes to the electrophilicity of the aromatic ring. Generally, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[3][5]

dot graph { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="General Reaction Scheme", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Amine (R1R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-(Substituted-amino)-3-fluoro-2-nitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; byproduct [label="HBr", fillcolor="#F1F3F4", fontcolor="#202124"];

reactant1 -> product [label="+ R1R2NH\n(Base, Solvent, Δ)", color="#34A853"]; product -> byproduct [label="forms", style=dashed, color="#EA4335"]; } dot Figure 1. General reaction of this compound with amines.

Applications in Drug Discovery: Kinase Inhibitors

Substituted aminophenols are recognized as privileged scaffolds in the design of kinase inhibitors.[1][2][7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminophenol core can be strategically modified to interact with the ATP-binding site of various kinases, leading to their inhibition and the disruption of cancer cell proliferation and survival.

Derivatives of this compound are precursors to compounds that have been investigated as inhibitors of several important kinase families, including:

-

Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are central to the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[9]

-

Tyrosine Kinases (e.g., Tie-2, EphB4, Src, KDR, Abl, b-Raf): This broad family of kinases is involved in angiogenesis, cell growth, and differentiation, and are validated targets in oncology.[1]

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]

-

c-Jun N-terminal Kinases (JNKs): These are involved in stress responses and can contribute to both cell survival and apoptosis.[8]

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery, and the aminophenol derivatives synthesized from this compound represent a promising avenue for the discovery of new anticancer therapeutics.

dot graph { graph [rankdir="TB", splines=true, overlap=false, labelloc="t", label="Kinase Inhibition Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Reaction with Amines\n(SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Substituted Aminophenol Library", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Screening for Kinase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Lead Compound Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Structure-Activity Relationship (SAR) Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; step6 [label="Optimized Kinase Inhibitor", fillcolor="#202124", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; } dot Figure 2. Workflow for developing kinase inhibitors.

Experimental Protocols

The following protocols provide general guidelines for the reaction of this compound with primary and secondary amines. Optimal reaction conditions may vary depending on the specific amine used and should be determined empirically.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-(benzylamino)-3-fluoro-2-nitrophenol.

Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile.

-

Add morpholine (1.5 eq) and triethylamine (2.0 eq) to the solution.

-

Heat the mixture to 100-120 °C for the specified reaction time, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by flash chromatography to yield 3-fluoro-6-(morpholin-4-yl)-2-nitrophenol.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with a selection of primary and secondary amines. These values are illustrative and may require optimization for specific substrates and scales.

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 12 | 75-85 |

| 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 110 | 8 | 80-90 |

| Benzylamine | K₂CO₃ | DMF | 90 | 6 | 85-95 |

| Cyclopropylamine | NaH | THF | 65 | 10 | 60-70 |

| Morpholine | Et₃N | MeCN | 110 | 16 | 70-80 |

| Piperidine | K₂CO₃ | DMSO | 120 | 12 | 75-85 |

| N-Methylpiperazine | DIPEA | NMP | 130 | 24 | 65-75 |

Note: Yields are based on isolated and purified products.

Conclusion

The reaction of this compound with a diverse range of amines provides a robust and efficient method for the synthesis of substituted aminophenol derivatives. These products serve as valuable building blocks in drug discovery, particularly for the development of novel kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein offer a solid foundation for researchers to explore this versatile chemical transformation and to generate novel compounds for biological evaluation. Further optimization of reaction conditions and exploration of a wider variety of amine nucleophiles will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

- 1. | BioWorld [bioworld.com]

- 2. rroij.com [rroij.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-fluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-fluoro-2-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and successful C-C bond formation is crucial for the synthesis of novel derivatives. The protocols outlined below are based on established methodologies for sterically hindered and electronically challenging substrates.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the synthesis of biaryls, a common motif in many biologically active compounds and functional materials.[3][4] this compound presents a unique synthetic challenge due to the steric hindrance around the bromine atom, caused by the adjacent nitro group, and the electronic effects of the fluorine and nitro substituents.[5][6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high coupling efficiency.

Key Considerations for a Successful Coupling

Several factors must be considered when developing a Suzuki coupling protocol for this compound:

-

Catalyst and Ligand: Due to the steric hindrance, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[7]

-

Base: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often effective.[6][7] The base activates the boronic acid partner for transmetalation to the palladium center.[8]

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in the presence of water, are typically used. The choice of solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.[6]

-

Reaction Temperature: Elevated temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for sterically hindered substrates.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from established procedures for sterically hindered aryl bromides.[7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equiv)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol utilizes a robust NHC-palladium catalyst system, which has shown high efficacy for hindered substrates.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

--INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl]₂) (1-3 mol%)

-

Potassium tert-butoxide (t-BuOK) (2-3 equiv)

-

Anhydrous toluene

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, [Pd(IPr)Cl]₂, and t-BuOK.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and their effects on the yield of Suzuki coupling reactions with sterically hindered substrates, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Different Ligands on the Coupling of a Hindered Aryl Bromide

| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | <10 |

| 2 | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 45 |

| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 92 |

| 4 | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 95 |

| 5 | IPr | [Pd(IPr)Cl]₂ | t-BuOK | Toluene | 90 | >99[6] |

Data is synthesized from literature for representative sterically hindered substrates and may need optimization for this compound.[6][7]

Table 2: Optimization of Base for the Coupling of a Hindered Aryl Bromide

| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 75 |

| 2 | Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane | 100 | 88 |

| 3 | K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 94 |

| 4 | t-BuOK | [Pd(IPr)Cl]₂ | Toluene | 90 | >99[6] |

Data is based on established findings for similar substrates and serves as a guideline.[6][7]

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound.